molecular formula C11H9NO3 B037500 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde CAS No. 123990-78-3

2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

Cat. No. B037500
M. Wt: 203.19 g/mol
InChI Key: CUYFVLXHUGFIPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde derivatives involves various strategies, including the palladium-catalyzed formation of complexes with triphenylphosphine co-ligand. For instance, Ramachandran et al. (2012) synthesized a series of palladium(II) complexes using 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones, exploring the effects of terminal N-substitution on coordination behavior and biological activity (Ramachandran et al., 2012).

Molecular Structure Analysis

The molecular structure of these complexes reveals diverse coordination modes, as confirmed by X-ray diffraction studies. These studies highlight the binegative tridentate coordination by forming six and five-member rings around the palladium center, which is crucial for understanding the ligand's reactivity and interaction with metal ions (Ramachandran et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde derivatives include their interaction with calf thymus DNA and bovine serum albumin, demonstrating their potential for intercalation and strong binding properties. These interactions are pivotal for the development of therapeutic agents and for understanding the pharmacokinetic behaviors of drugs (Ramachandran et al., 2012).

Scientific Research Applications

Synthesis and Biological Applications

Research has demonstrated the synthesis of novel compounds containing the quinoline structure, showcasing their potential for antioxidant and antitumor activities. For example, Hassanien et al. (2022) synthesized novel binary and fused compounds based on lawsone, an important precursor, through reactions with halo-compounds. These compounds exhibited antioxidant and antitumor activities, verified by calorimetrical measurement and Ehrlich ascites carcinoma (EAC) cells studies, respectively. Density Functional Theory (DFT) was employed for the geometrical isomer analysis, supporting the spectral analysis of the investigated compounds (Hassanien, Abd El-Ghani, & Elbana, 2022).

Chemical Synthesis and Reactions

Further, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been extensively reviewed, covering the synthesis of quinoline ring systems and their applications. Hamama et al. (2018) highlighted the synthetic applications and biological evaluations of these compounds over a period, illustrating their significance in constructing fused or binary quinoline-cord heterocyclic systems (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Antimicrobial Activity and Metal Complex Formation

Transition metal complexes derived from sulfonamide-based Schiff bases have shown promising antibacterial activity. Athar et al. (2016) prepared and characterized metal complexes of Cu (II), Co (II), Ni (II), and Zn (II) using Schiff bases derived from 2-hydroxy-7-methylquinoline-3-carbaldehyde and 2-hydroxy-7-methoxyquinoline-3-carbaldehyde. These complexes exhibited higher antibacterial activity compared to the Schiff base alone, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Athar et al., 2016).

Luminescent Properties and Coagulation Inhibition

Potapov et al. (2020) explored the synthesis of 3-R-6,8,8,9-tetramethyl-2H-pyrano[3,2-g]quinolin-2-ones by condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with aroylacetic acid esters. This study focused on the UV and photoluminescence spectra of the synthesized compounds, indicating the potential of quinoline derivatives in the development of new luminescent materials (Potapov et al., 2020).

Safety And Hazards

2-Hydroxy-6-methoxyquinoline-3-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2. It is recommended to store it in a cool place and keep the container tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents and air .

properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYFVLXHUGFIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355477
Record name 2-hydroxy-6-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-methoxyquinoline-3-carbaldehyde

CAS RN

123990-78-3
Record name 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-6-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde
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